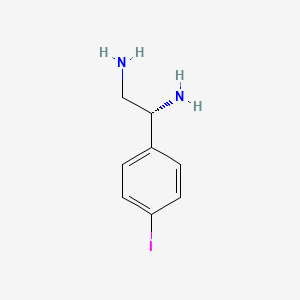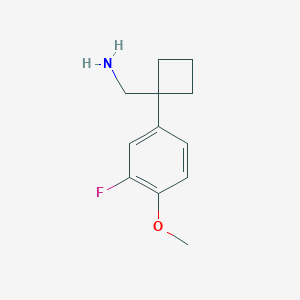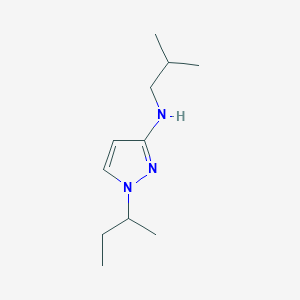
(R)-1-(4-iodophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-iodophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane backbone with two amine groups. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-iodophenyl)ethane-1,2-diamine typically involves the iodination of a suitable precursor, followed by the introduction of the ethane-1,2-diamine moiety. One possible route could involve the following steps:
Iodination: A precursor such as 4-iodoaniline can be synthesized by iodinating aniline using iodine and an oxidizing agent like sodium nitrite.
Formation of Ethane Backbone: The iodinated compound can then undergo a reaction with ethylene diamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-iodophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl ethane-1,2-diamine.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or nitriles, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-iodophenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine groups might allow it to form hydrogen bonds or ionic interactions with biological targets.
Medicine
In medicine, (1R)-1-(4-iodophenyl)ethane-1,2-diamine might be investigated for its potential therapeutic properties. For example, it could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which (1R)-1-(4-iodophenyl)ethane-1,2-diamine exerts its effects would depend on its specific interactions with molecular targets. For example, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom and amine groups could play crucial roles in these interactions, possibly through halogen bonding or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-bromophenyl)ethane-1,2-diamine: Similar structure but with a bromine atom instead of iodine.
(1R)-1-(4-chlorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of iodine.
(1R)-1-(4-fluorophenyl)ethane-1,2-diamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1R)-1-(4-iodophenyl)ethane-1,2-diamine makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H11IN2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(1R)-1-(4-iodophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11IN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |
InChI Key |
LOVKKHFFCBZBOK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)I |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11737447.png)
amine](/img/structure/B11737451.png)


![1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737469.png)
![2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737473.png)
![2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737480.png)
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737492.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737498.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737505.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737513.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737521.png)
![3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B11737529.png)

